3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine
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Overview
Description
Aromatic and heteroaryl compounds are a class of organic compounds that contain one or more aromatic rings with heteroatoms such as nitrogen, oxygen, or sulfur. These compounds are prevalent in various fields, including pharmaceuticals, agrochemicals, and materials science. Aromatic and heteroaryl compound 1 is a specific member of this class, characterized by its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aromatic and heteroaryl compound 1 can be achieved through several methods. One common approach involves the bromination of aromatic or heteroaromatic compounds using N-bromosuccinimide in water extract of pomegranate ash . This method is environmentally friendly and does not require added catalysts or problematic solvents.
Industrial Production Methods: Industrial production of aromatic and heteroaryl compound 1 often involves large-scale bromination reactions. The use of biowaste-derived media, such as pomegranate ash, offers economic feasibility and reduces chemical waste .
Chemical Reactions Analysis
Types of Reactions: Aromatic and heteroaryl compound 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under acidic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Aromatic and heteroaryl compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of aromatic and heteroaryl compound 1 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Aromatic and heteroaryl compound 1 can be compared with other similar compounds, such as:
Pyridine: A six-membered ring with one nitrogen atom, used as a weak base.
Thiophene: A five-membered ring with one sulfur atom, known for its aromatic properties.
Furan: A five-membered ring with one oxygen atom, used in various chemical syntheses.
Uniqueness: Aromatic and heteroaryl compound 1 stands out due to its specific structural features and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C27H34N2O2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C27H34N2O2/c1-4-18-17-29-12-10-20-15-26(30-2)27(31-3)16-23(20)25(29)14-21(18)13-24-22-8-6-5-7-19(22)9-11-28-24/h5-8,15-16,24-25,28H,4,9-14,17H2,1-3H3 |
InChI Key |
HDIJLRXRAJUXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC=CC=C5CCN4 |
Synonyms |
3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydro-isoquinolin-1-ylmethyl)-1,6,7,11b-tetrahydro-4H-pyrido(2,1-a)isoquinoline NSC-134754 |
Origin of Product |
United States |
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